

# An In-depth Technical Guide to the OP-145 Peptide

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## Compound of Interest

Compound Name: **OP-145**

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## Executive Summary

**OP-145** is a synthetic, 24-amino acid cationic antimicrobial peptide (AMP) derived from the human cathelicidin LL-37.[1][2][3][4] Engineered for enhanced stability and antimicrobial potency, **OP-145** demonstrates significant efficacy against multi-drug resistant bacteria, particularly Methicillin-Resistant Staphylococcus aureus (MRSA).[1][2] Its mechanism of action is centered on the rapid disruption of bacterial cell membranes.[4][5] **OP-145** has undergone clinical evaluation and was found to be a safe and effective topical treatment for chronic suppurative otitis media in Phase II trials.[6][7] This document provides a comprehensive overview of **OP-145**, detailing its sequence, structure, mechanism of action, quantitative efficacy, and the experimental protocols used for its characterization.

## Peptide Sequence and Physicochemical Properties

**OP-145** is a meticulously designed derivative of the human LL-37 peptide (residues 13-36), modified to enhance its therapeutic potential.[1] Key modifications include N-terminal acetylation and C-terminal amidation, which confer increased stability against proteolytic degradation.[1]

Full Sequence: Ac-Ile-Gly-Lys-Glu-Phe-Lys-Arg-Ile-Val-Glu-Arg-Ile-Lys-Arg-Phe-Leu-Arg-Glu-Leu-Val-Arg-Pro-Leu-Arg-NH2

One-Letter Code: Ac-IGKEFKRIVERIKRFLRELVRPLR-NH2[6]

The peptide's design favors the formation of an amphipathic helix, a crucial structural feature for its membrane-disrupting activity.[1]

Table 1: Physicochemical Properties of **OP-145**

Property	Value	Reference
Molecular Formula	C <sub>142</sub> H <sub>246</sub> N <sub>46</sub> O <sub>31</sub>	[4]
Amino Acid Residues	24	[4][5]
Net Charge	+6	[5]
Modifications	N-terminal Acetylation, C-terminal Amidation	[1][8]

## Molecular Structure

The structure of **OP-145** is central to its function. While largely unstructured in aqueous buffer solutions, it undergoes a significant conformational change upon encountering a membrane environment.[6][9]

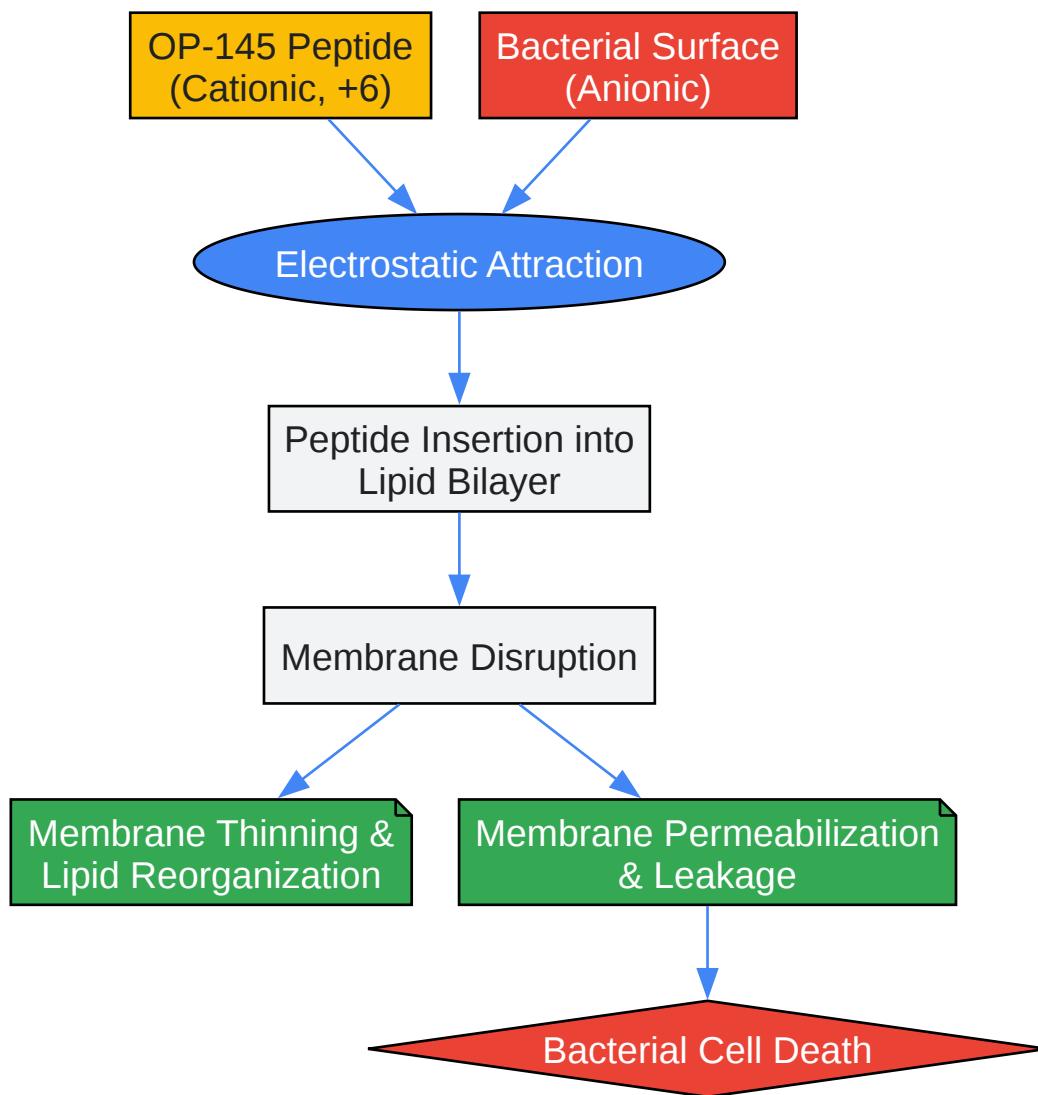
- Secondary Structure: Circular dichroism (CD) spectroscopy reveals that **OP-145** adopts a predominantly  $\alpha$ -helical conformation in the presence of lipid vesicles that mimic bacterial or mammalian membranes.[9][10] This induced helicity is critical for its interaction with and perturbation of the lipid bilayer.
- Amphipathicity: The  $\alpha$ -helix is amphipathic, meaning it segregates hydrophobic and hydrophilic amino acid residues on opposite faces of the helix. This arrangement facilitates its insertion into the lipid membrane, with the hydrophobic face interacting with the lipid acyl chains and the cationic (hydrophilic) face interacting with the negatively charged phospholipid head groups of bacterial membranes.[11]

**Caption:** Conceptual distribution of residues in **OP-145**'s  $\alpha$ -helix.

## Mechanism of Action

**OP-145** exerts its bactericidal effect primarily by targeting and disrupting the integrity of the bacterial cell membrane. The process is rapid and multifaceted, with specific interactions depending on the membrane's lipid composition.

- Electrostatic Attraction: The net positive charge (+6) of **OP-145** facilitates an initial electrostatic attraction to the negatively charged components of bacterial surfaces, such as lipopolysaccharides (LPS) in Gram-negative bacteria and (lipo)teichoic acids in Gram-positive bacteria.[5]
- Membrane Insertion and Disruption: Upon binding, the peptide inserts into the lipid bilayer. The specific mechanism of disruption differs based on the target membrane:
  - Bacterial Membranes (Anionic): In membranes rich in anionic phospholipids like phosphatidylglycerol (PG), which mimic bacterial membranes, **OP-145** induces membrane thinning and the formation of quasi-interdigitated lipid-peptide structures. This severe perturbation leads to increased membrane permeability, leakage of intracellular contents, and ultimately, cell death.[9][10][11]
  - Mammalian Membranes (Zwitterionic): In membranes composed primarily of zwitterionic phospholipids like phosphatidylcholine (PC), which mimic mammalian cells, **OP-145** is significantly less lytic at therapeutic concentrations.[1][9][10] At higher concentrations, it can cause the disintegration of liposomes into disk-like micelles.[9][10] This selectivity for bacterial over mammalian membranes is a key therapeutic advantage.



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**Caption:** OP-145's bactericidal mechanism of action pathway.

## Quantitative Data

The efficacy of OP-145 has been quantified through various in vitro assays, demonstrating potent antimicrobial activity and selectivity.

Table 2: Antimicrobial and Biofilm Activity of OP-145

Target Organism	Assay	Concentration / Result	Reference
S. aureus	Antimicrobial Activity	Active at 0.8-1.6 $\mu$ M	[4]
Methicillin-Resistant S. aureus (MRSA)	Antimicrobial Activity	Significant activity against 9 clinical isolates	[3]
MRSA	Biofilm Formation	Significant reduction in biofilm mass after 24h ( $P < 0.05$ )	[2][3]
E. hirae	Lethal Concentration (LC <sub>99.9</sub> )	3.2 $\mu$ M after 5 min; 0.8 $\mu$ M after 60 min	[11]

Table 3: Membrane Permeabilization and Cytotoxicity

Membrane / Cell Type	Assay	Concentration / Result	Reference
POPG Vesicles (Bacterial Mimic)	Leakage Assay	50% leakage at 1 $\mu$ M	[12]
POPG Vesicles (Bacterial Mimic)	Leakage Assay	~100% leakage at 2 $\mu$ M (4 mol%)	[12]
Human Cells	Lysis	Lytic only at high concentrations	[1][10]

## Experimental Protocols

The characterization of **OP-145** relies on a suite of biophysical and microbiological techniques.

### Circular Dichroism (CD) Spectroscopy

- Objective: To determine the secondary structure of **OP-145** in different environments.

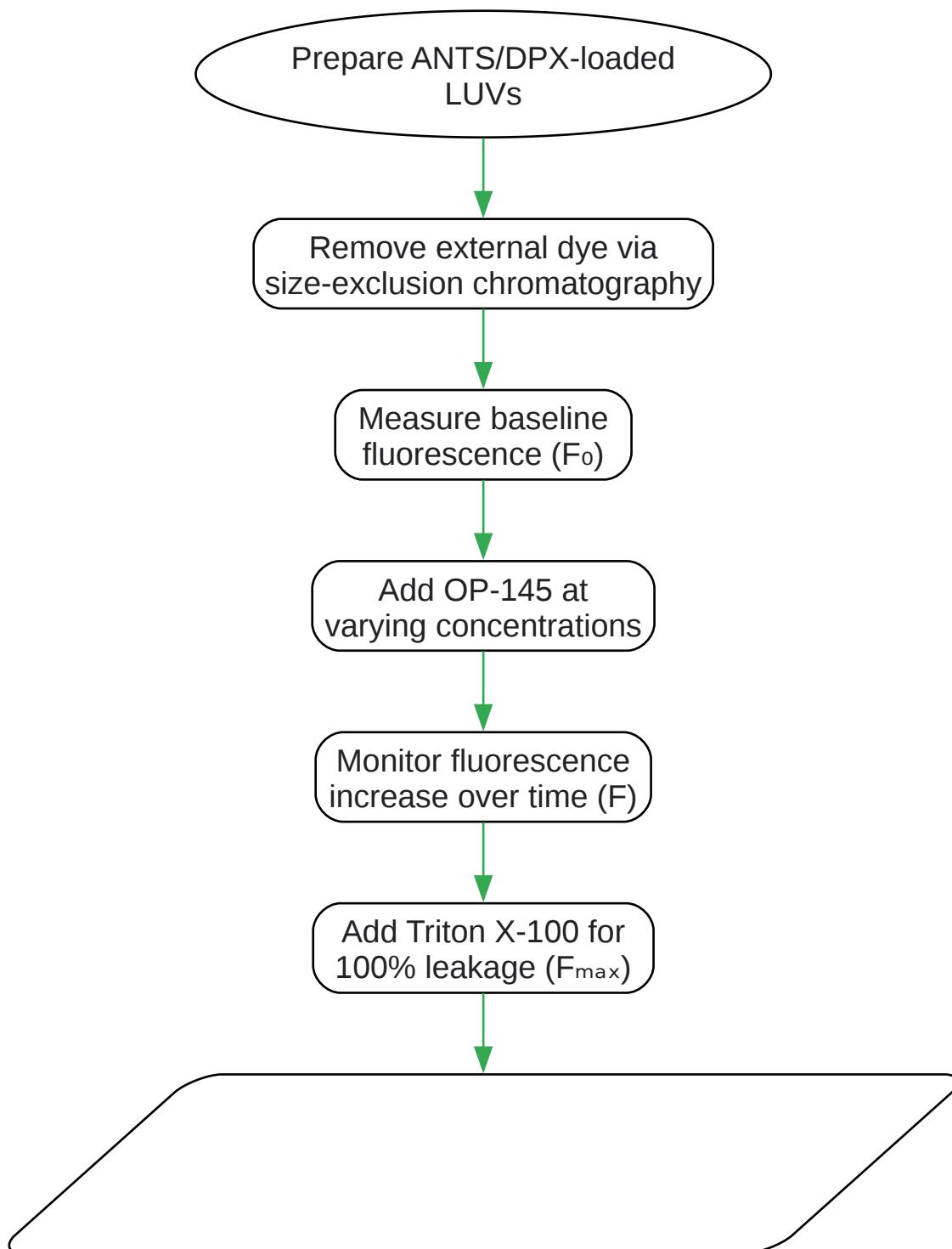
- Methodology: CD spectra of **OP-145** (e.g., 200  $\mu$ M) are recorded in a standard buffer (e.g., Hepes buffer). To assess membrane-induced conformational changes, spectra are also recorded in the presence of large unilamellar vesicles (LUVs) composed of either 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphoglycerol (POPG) to mimic bacterial membranes or 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) for mammalian membranes, typically at a lipid concentration of 5 mM.[9] Measurements are taken in the far-UV region (e.g., 190-250 nm) using a quartz cuvette with a short path length (e.g., 0.1 cm).[9][13][14] The resulting spectra are analyzed to estimate the percentage of  $\alpha$ -helix,  $\beta$ -sheet, and random coil structures.[9]

## Differential Scanning Calorimetry (DSC)

- Objective: To study the effect of **OP-145** on the thermotropic phase behavior of lipid bilayers. [15][16]
- Methodology: Multilamellar vesicles (MLVs) are prepared from lipids such as dipalmitoylphosphatidylglycerol (DPPG).[12] The peptide is added to the lipid suspension at various molar ratios. The thermal behavior of the vesicles is then analyzed using a differential scanning calorimeter.[15][17] Samples are subjected to heating and cooling scans (e.g., at a rate of 1°C/min) to determine the main phase transition temperature (Tm) and enthalpy ( $\Delta H$ ) of the lipid.[17] Changes in these parameters indicate a peptide-lipid interaction that perturbs the bilayer structure.[12]

## Membrane Leakage Assay

- Objective: To quantify the membrane-permeabilizing activity of **OP-145**.
- Methodology: LUVs are prepared with an encapsulated fluorescent dye mixture, such as ANTS (8-aminonaphthalene-1,3,6-trisulfonic acid) and its quencher DPX (p-xylene-bis-pyridinium bromide). The external, unencapsulated dye is removed. The baseline fluorescence of the vesicle suspension is measured. **OP-145** is added at various concentrations, and the increase in fluorescence is monitored over time.[12] Disruption of the vesicle membrane by the peptide causes the release of ANTS and DPX, leading to dequenching and an increase in fluorescence intensity. A 100% leakage value is determined by adding a detergent (e.g., Triton X-100) to completely lyse the vesicles.[11]



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**Caption:** General workflow for a fluorescence-based membrane leakage assay.

## Clinical Development

**OP-145** (also referred to as P60.4Ac in clinical literature) has been advanced into clinical trials for topical applications.

- Indication: Chronic suppurative otitis media (CSOM), a persistent middle ear infection often resistant to conventional antibiotics.[7][18][19]
- Clinical Trial: A randomized, double-blind, placebo-controlled Phase IIa study was conducted to evaluate the safety and efficacy of **OP-145** ototopical drops.[7]
- Outcome: The study demonstrated that **OP-145** was safe, well-tolerated, and resulted in a significantly higher rate of treatment success (47%) compared to the placebo group (6%).[7] These results provided a strong rationale for its continued development.[7] However, it was noted that the peptide's activity could be diminished in the presence of human plasma, suggesting its utility is greatest in topical applications where systemic exposure is limited.[6] [20]

## Conclusion

**OP-145** is a potent, synthetic antimicrobial peptide with a well-defined structure and mechanism of action. Its strong bactericidal activity against resistant pathogens like MRSA, coupled with a favorable safety profile and proven efficacy in a Phase II clinical trial for CSOM, establishes it as a highly promising candidate for the topical treatment of bacterial infections. The data and protocols summarized herein provide a solid foundation for further research and development of **OP-145** and next-generation peptide-based therapeutics.

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